Olean-12-ene-3beta,28-diol, 3-palmitate
Description
Olean-12-ene-3β,28-diol, 3-palmitate (synonym: Erythrodiol 3-palmitate) is an oleanane-type pentacyclic triterpenoid ester. Its structure consists of erythrodiol (olean-12-ene-3β,28-diol) esterified with palmitic acid at the 3β-hydroxyl group. The molecular formula is C₄₅H₇₈O₄, and it is characterized by a diol moiety at positions 3β and 28, with a long-chain fatty acid (palmitate) enhancing its lipophilicity . This compound occurs naturally in plants such as olive oil (Olea europaea) and marine organisms like the sea cucumber Holothuria leucospilota, where it is implicated in antifouling and antimicrobial activities . Its esterification likely improves membrane permeability and bioavailability compared to its parent alcohol, erythrodiol.
Properties
Molecular Formula |
C46H80O3 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(6aR,6bS,8aS,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36?,37?,38?,39?,43-,44+,45+,46+/m0/s1 |
InChI Key |
ZOXWEJMCUKRYDD-NNDQBJQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)CO)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-ene-3beta,28-diol, 3-palmitate typically involves the esterification of oleanolic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of oleanolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Olean-12-ene-3beta,28-diol, 3-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oleanolic acid derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oleanolic acid derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other triterpenoid compounds.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Olean-12-ene-3beta,28-diol, 3-palmitate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
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